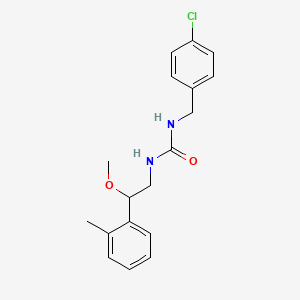

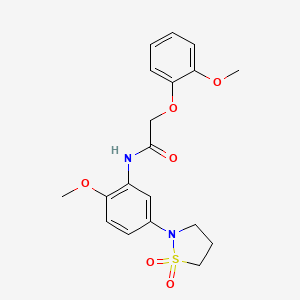

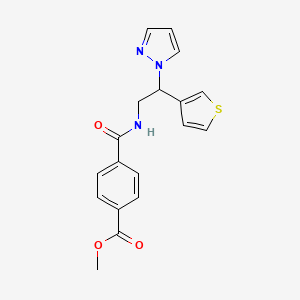

![molecular formula C23H21FN2O4 B2501682 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847246-57-5](/img/structure/B2501682.png)

1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various condensation and ring-closing reactions. For example, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones is achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . Additionally, tricyclic morpholinopyrones are assembled from dialkylation reactions involving a dinucleophile and a dielectrophile . These methods could potentially be adapted for the synthesis of the compound , considering its morpholino and pyrrole-dione moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analyses and 2D COSY spectroscopy . For instance, the crystal structure of a mannich base related to the compound of interest was determined to crystallize in the triclinic system with specific unit cell parameters . The morpholino moiety in this related compound adopts a chair conformation, which could suggest a similar conformation for the morpholino group in 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. The fluorescently active bicyclic pyridinone compounds, for example, are synthesized through a one-pot Knoevenagel and intramolecular lactonization reaction . These reactions could provide insights into the reactivity of the dihydrochromeno and pyrrole-dione moieties present in the compound of interest, suggesting potential for fluorescence or other chemical activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various spectroscopic techniques. The bicyclic pyridinone compounds show longer absorption and emission wavelengths than those of 7-amino-4-methylcoumarin, indicating potential for use as fluorescence probes . The crystal structure of a related mannich base is stabilized by weak intermolecular C–H···O interactions . These findings could imply that 1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit similar intermolecular interactions and spectroscopic properties.

科学的研究の応用

Novel Compounds Synthesis and Structural Analysis

Synthesis and Crystal Structures

A study focused on the synthesis of novel compounds involving fluorophenyl groups, such as 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting their crystal structures and molecular interactions. These compounds demonstrate the potential for detailed structural analysis and application in molecular design due to their unique configurations and hydrogen bonding capabilities (Kaynak, Özbey, & Karalı, 2013).

Photophysical Properties and Materials Science

Photoluminescent Materials

Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole units has revealed materials with strong photoluminescence, indicating applications in electronic devices due to their photochemical stability and solubility (Beyerlein & Tieke, 2000).

Organic Chemistry and Molecular Design

Reactivity and Synthesis

Studies on the reactivity of chlorocarbonyl phenyl ketene with β-ketoamides leading to 2-pyrone derivatives showcase the versatility of these chemical reactions in synthesizing heterocyclic compounds, which could be related to the synthesis or reactivity of the specified compound (Nejadshafiee, Abaszadeh, Saidi, & Pourkhosravani, 2013).

Drug Discovery and Biological Applications

Anti-HIV-1 Activity

A study on 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives demonstrates their potential in drug discovery, particularly in designing compounds with significant anti-HIV-1 activities, indicating the broader applicability of related structures in medicinal chemistry (Liu et al., 2016).

Electronic and Optoelectronic Applications

Electron Transport Materials

The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives for use as electron transport layers in polymer solar cells highlights the role of such compounds in enhancing device performance through improved electron extraction and reduced exciton recombination (Hu et al., 2015).

特性

IUPAC Name |

1-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4/c24-16-5-3-4-15(14-16)20-19-21(27)17-6-1-2-7-18(17)30-22(19)23(28)26(20)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKKEGYOPINYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

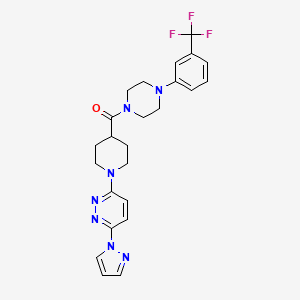

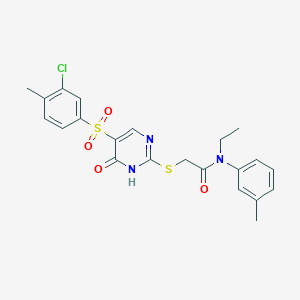

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)

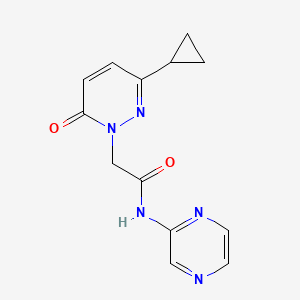

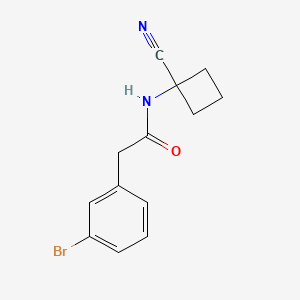

![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

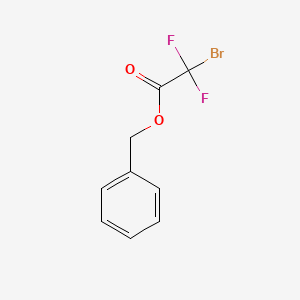

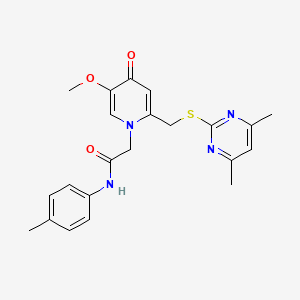

![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)